molecular formula C15H13N5 B11850529 3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-55-5

3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B11850529
CAS No.: 825630-55-5
M. Wt: 263.30 g/mol
InChI Key: WZGGSCWTGCBMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a complex organic compound that features both indole and imidazo[1,2-a]pyrazine moieties. Indole derivatives are known for their significant biological activities, while imidazo[1,2-a]pyrazines are valuable scaffolds in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrox

Properties

CAS No.

825630-55-5

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

3-(1H-indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C15H13N5/c1-16-14-15-19-9-13(20(15)8-7-18-14)11-3-2-4-12-10(11)5-6-17-12/h2-9,17H,1H3,(H,16,18)

InChI Key

WZGGSCWTGCBMTI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=C4C=CNC4=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.